![molecular formula C22H18N3NaO5S B14474118 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxo-, monosodium salt CAS No. 67905-55-9](/img/structure/B14474118.png)
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxo-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxo-, monosodium salt is a complex organic compound with a molecular formula of C14H9NaO3S . This compound is part of the anthraquinone family, which is known for its diverse applications in dyes, pigments, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxo-, monosodium salt typically involves the sulfonation of anthracene followed by a series of amination and oxidation reactions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using sulfuric acid or oleum, followed by purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the sulfonic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include various anthraquinone derivatives, which are valuable in the production of dyes and pigments .
Scientific Research Applications
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxo-, monosodium salt has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can act as an electron donor or acceptor, facilitating redox reactions in biological systems . The sulfonic acid group enhances its solubility in water, making it more accessible for biological interactions .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-4-hydroxy-2-methoxy-9,10-anthracenedione
- 1-Amino-4-hydroxy-2-phenoxyanthraquinone
- 1-Amino-2-methyl-9,10-anthracenedione
Uniqueness
Compared to these similar compounds, 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxo-, monosodium salt is unique due to its specific sulfonic acid group, which imparts distinct solubility and reactivity properties . This makes it particularly valuable in applications requiring water solubility and specific reactivity patterns .
Properties
CAS No. |
67905-55-9 |
|---|---|
Molecular Formula |
C22H18N3NaO5S |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
sodium;1-amino-4-[4-(methylaminomethyl)anilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C22H19N3O5S.Na/c1-24-11-12-6-8-13(9-7-12)25-16-10-17(31(28,29)30)20(23)19-18(16)21(26)14-4-2-3-5-15(14)22(19)27;/h2-10,24-25H,11,23H2,1H3,(H,28,29,30);/q;+1/p-1 |
InChI Key |
QNLPSVXPKMRZDR-UHFFFAOYSA-M |
Canonical SMILES |
CNCC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


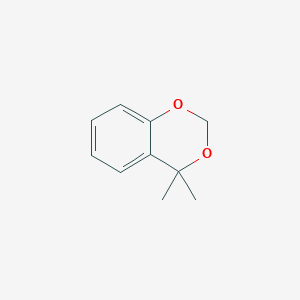
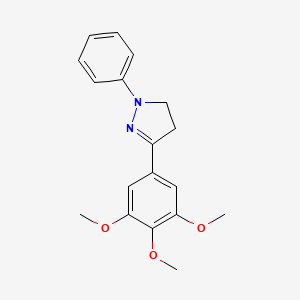
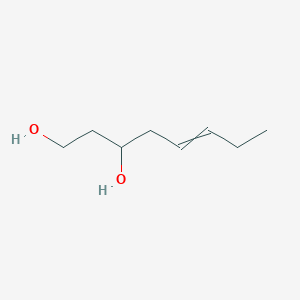
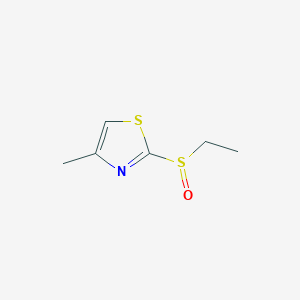
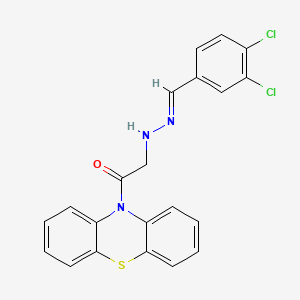
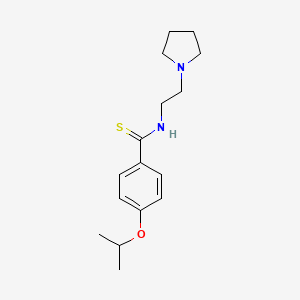
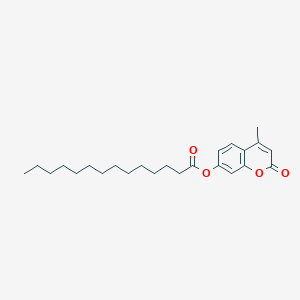

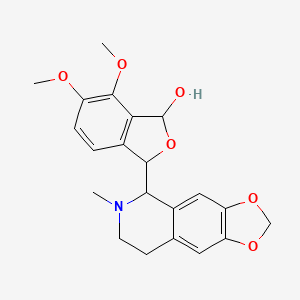

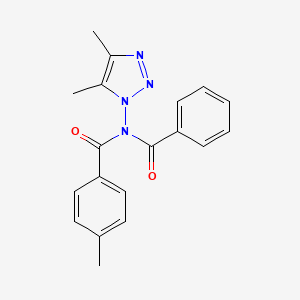
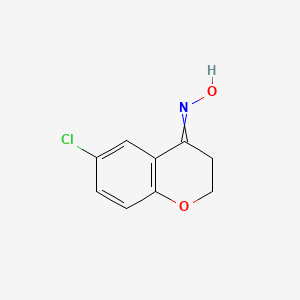
![5-Fluoro-1-[(oxolan-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14474107.png)

